molecular formula C10H11N3OS B13819656 3-(1,3-Benzothiazol-2-yl)propanehydrazide CAS No. 21344-57-0

3-(1,3-Benzothiazol-2-yl)propanehydrazide

Cat. No.: B13819656
CAS No.: 21344-57-0
M. Wt: 221.28 g/mol
InChI Key: RTVBKJHNCNYXSE-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propanehydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propanehydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with hydrazine hydrate to form the final product . The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-Benzothiazol-2-yl)propanehydrazide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-13-9(14)5-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVBKJHNCNYXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655402
Record name 3-(1,3-Benzothiazol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-57-0
Record name 3-(1,3-Benzothiazol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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